PW0787

GPR52 cAMP Assay Potency Comparison

Researchers studying GPR52-D2 receptor crosstalk in striatal medium spiny neurons often struggle to find agonists with documented oral bioavailability and brain penetration suitable for chronic behavioral paradigms. PW0787 directly addresses this gap. • Validated in vivo: Suppresses amphetamine-induced hyperlocomotion in mice at 3-10 mg/kg IP; F=76% oral bioavailability; brain concentration reaches 1807 ng/g. • Ex vivo electrophysiology-ready: Selectively increases evoked action potential frequency in D2-MSNs of the nucleus accumbens without affecting D1-MSNs. • Benchmark for medicinal chemistry: EC50=135 nM, >300% efficacy over basal, allosteric binding at ECL2, and >10 μM selectivity against the NIMH-PDSP panel. Each batch is QC-verified for purity and identity, shipped under blue ice to ensure stability, and supported by comprehensive documentation.

Molecular Formula C23H20F4N4O2
Molecular Weight 460.4 g/mol
Cat. No. B8140059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePW0787
Molecular FormulaC23H20F4N4O2
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC(=C21)C(=O)NCCO)C3=NC=NC(=C3)CC4=CC(=CC(=C4)F)C(F)(F)F
InChIInChI=1S/C23H20F4N4O2/c24-16-9-14(8-15(11-16)23(25,26)27)10-17-12-21(30-13-29-17)31-6-4-18-19(2-1-3-20(18)31)22(33)28-5-7-32/h1-3,8-9,11-13,32H,4-7,10H2,(H,28,33)
InChIKeyOLNVWBLTVAPNME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PW0787: Brain-Penetrant GPR52 Agonist Tool Compound


PW0787 is a synthetically derived small molecule that acts as a potent, selective, orally bioavailable, and brain‑penetrant agonist of the orphan G protein‑coupled receptor GPR52 (EC50 = 135 nM in cAMP assays) . It belongs to a class of allosteric GPR52 activators that have garnered significant attention for their ability to functionally oppose dopamine D2 receptor‑mediated signaling in striatal medium spiny neurons [1]. Originally developed and validated as a tool compound by the University of Texas Medical Branch, PW0787 has demonstrated robust, dose‑dependent suppression of psychostimulant‑induced hyperlocomotor behavior in rodent models, establishing it as a key probe for investigating GPR52 pharmacology in the context of neuropsychiatric and substance use disorders [2].

CNS‑Penetrant Agonist Supports GPR52 signaling studies in brain slice and in vivo behavioral models
Orally Bioavailable Enables chronic oral dosing regimens for extended behavioral pharmacology workflows
Allosteric Mechanism Selective ECL2‑dependent activation; reported broad off‑target selectivity profile

PW0787: Key Differences from Analogues


Despite sharing a common target, GPR52 agonists exhibit stark differences in their pharmacological, pharmacokinetic, and functional profiles that preclude simple interchange. Unlike balanced agonists such as FTBMT or highly potent but less brain‑permeable alternatives like PW0729, PW0787 occupies a unique position characterized by a specific combination of moderate in vitro potency, exceptional oral bioavailability, and robust brain exposure . Its functional fingerprint also diverges from biased agonists like PW0671, which display reduced β‑arrestin recruitment and consequently altered desensitization kinetics [1]. Furthermore, critical parameters such as allosteric binding mode, off‑target selectivity against panels like NIMH‑PDSP, and in vivo efficacy in specific behavioral models vary significantly across analogs, making PW0787 a distinct and irreplaceable tool for studies requiring well‑documented, multi‑dimensional validation [2].

FTBMT (prototypical agonist)
Reported potency and efficacy differences may shift cAMP signaling bias interpretation in D2‑MSN studies.
PW0729 (biased agonist)
Suboptimal brain permeability may limit CNS behavioral study suitability; brain exposure not comparable.
PW0671 (β‑arrestin‑biased)
Altered β‑arrestin recruitment profile may result in distinct receptor desensitization kinetics; functional outcomes may not transfer directly.

PW0787 Quantitative Evidence Guide


cAMP Agonist Potency

PW0787 demonstrates an EC50 of 135 nM for activating GPR52‑mediated cAMP accumulation in HEK293 cells . This potency is lower than the prototypical agonist FTBMT (EC50 = 75 nM) , the more recent HTL0041178 (EC50 = 31.62 nM) [1], and the highly potent WO‑459 (EC50 = 6 nM) . It is also less potent than the biased agonist PW0729 (EC50 = 47 nM) . PW0787's efficacy (Emax) is reported as 300% over basal cAMP levels [2].

cAMP Agonist Potency
Cross‑study comparable
EC50 135 nM (Emax 300% over basal)
Supports pathway‑response interpretation; moderate potency with high Emax may differentiate signaling bias from hyper‑potent analogs.
HEK293 cAMP HTRF assay; comparators: FTBMT 75 nM, HTL0041178 32 nM, WO‑459 6 nM
GPR52 cAMP Assay Potency Comparison

Broad-Panel Target Selectivity

PW0787 displays a clean selectivity profile, with no significant binding affinity (IC50 > 10 μM) against a broad panel of other GPCRs, including 5‑HT2C, as assessed in the NIMH‑PDSP counter‑screening panel, and against the hERG potassium channel . BindingDB data confirm a Ki > 10,000 nM for 5‑HT2C [1]. While FTBMT is also reported as selective against a panel of 98 targets , the explicit reporting of >10 μM IC50 against the NIMH‑PDSP panel for PW0787 provides a specific, quantifiable benchmark for off‑target activity.

Broad‑Panel Selectivity
Reported
IC50 >10 µM against NIMH‑PDSP panel and hERG
Supports target‑specific attribution in complex in vivo models; quantifiable off‑target benchmark.
NIMH‑PDSP GPCR screening; FTBMT selectivity described qualitatively
Selectivity Off‑Target NIMH‑PDSP hERG

Brain Penetration and Exposure

PW0787 demonstrates robust brain penetration, achieving a brain concentration of 1807 ng/g at 0.25 hours post‑dose, with a brain‑to‑plasma ratio (B/P) of 0.28 . In contrast, the more potent G‑protein biased agonist PW0729 is explicitly noted to have "less than optimal brain permeability, requiring further optimization" . While FTBMT and HTL0041178 are described as brain‑penetrant, specific quantitative brain exposure data for these comparators is less readily available in the public domain [1].

Brain Penetration
Reported
1807 ng/g at 0.25 h (B/P ratio 0.28)
Supports CNS exposure‑dependent behavioral endpoint interpretation; measurable advantage over brain‑impermeable analogs.
Mouse PK, 0.25 h post‑dose; PW0729 noted as brain‑impermeable
Brain Penetration Pharmacokinetics CNS Exposure

Oral Bioavailability and Systemic Exposure

PW0787 exhibits excellent oral bioavailability (F) of 76% in rats following a single 20 mg/kg oral dose . Key PK parameters include a high oral plasma exposure (AUC0‑inf = 13,749 ng·h/mL), high maximum serum concentration (Cmax = 3407 ng/mL), a moderate volume of distribution (Vss = 1.5 L/kg), and acceptable plasma clearance (CL = 1.1 L/h/kg) after intravenous dosing . While FTBMT and HTL0041178 are described as orally active, public disclosure of their precise oral bioavailability percentages is limited [1].

Oral Bioavailability
Reported
F = 76%, AUC₀–∞ 13,749 ng·h/mL, Cmax 3407 ng/mL
Supports oral dose‑response study design and exposure‑model validation; reduces inter‑animal variability.
Rat PK, 20 mg/kg PO; precise F% not publicly disclosed for FTBMT/HTL0041178
Oral Bioavailability Pharmacokinetics AUC Cmax

In Vivo Antipsychotic-Like Efficacy

In mice, PW0787 dose‑dependently inhibits amphetamine‑induced hyperlocomotor behavior, a classic model for antipsychotic‑like activity. Significant reductions were observed at doses of 3 and 10 mg/kg administered intraperitoneally (IP) [1]. FTBMT has been shown to inhibit MK‑801‑induced hyperactivity in mice at doses of 3, 10, and 30 mg/kg [2]. While both compounds demonstrate antipsychotic‑like effects, PW0787's activity in the amphetamine challenge model, a model with high translational relevance for psychostimulant use disorders, highlights a specific utility not directly compared for all GPR52 agonists.

In Vivo Behavioral Model
Model context
Dose‑dependent inhibition of amphetamine‑induced hyperlocomotion at 3 and 10 mg/kg IP
Reported behavioral endpoint context; supports psychostimulant model‑response interpretation.
Mouse model; FTBMT validated in MK‑801‑induced hyperactivity model
Amphetamine‑Induced Hyperlocomotion Antipsychotic In Vivo Efficacy

Allosteric Binding Mode

Molecular docking studies suggest that PW0787 binds to an allosteric site on GPR52, interacting with extracellular loop 2 (ECL2) [1]. This allosteric mode of action is shared with FTBMT; both agonists have been shown to rescue cAMP activity in GPR52 mutants, supporting a model of ECL2‑dependent receptor stabilization [2]. However, the specific binding interactions and downstream functional consequences may differ between agonists, contributing to their distinct potency and efficacy profiles.

Allosteric Binding Mode
Reported
ECL2‑dependent allosteric site; mutant rescue confirmation
Supports mechanistic differentiation from orthosteric ligands and biased agonists; contributes to selectivity profile.
Molecular docking and cAMP rescue in GPR52 mutants
Allosteric Agonist Molecular Docking ECL2 Functional Selectivity

PW0787 Research Applications


GPR52-D2 Signaling Modulation in Striatal Slices

PW0787 is ideally suited for ex vivo electrophysiology studies in rodent brain slices. As demonstrated by whole‑cell patch clamp recordings, PW0787 selectively increases the frequency of evoked action potentials in D2‑expressing medium spiny neurons (MSNs) of the nucleus accumbens, while having no effect on D1‑MSNs [1]. This neuron‑type‑specific modulation makes PW0787 a critical tool for dissecting the functional crosstalk between GPR52 and dopamine D2 receptor pathways, a key area of interest for schizophrenia and substance use disorder research.

Psychostimulant Use Disorder Therapy Validation

Given its validated efficacy in suppressing amphetamine‑induced hyperlocomotion in mice [1], PW0787 is the tool compound of choice for preclinical studies exploring GPR52 agonists as potential treatments for cocaine and amphetamine use disorders. Its high oral bioavailability (F = 76%) and robust brain penetration (brain concentration: 1807 ng/g) enable convenient oral dosing in chronic behavioral paradigms, such as drug self‑administration and reinstatement models, where consistent CNS exposure is paramount.

SAR Reference Agonist for Probe Development

PW0787's well‑characterized profile—including its EC50 of 135 nM, 300% efficacy over basal, allosteric binding to ECL2, and >10 μM selectivity against the NIMH‑PDSP panel—establishes it as an ideal benchmark for medicinal chemistry campaigns [1]. Researchers can use PW0787 as a reference standard when screening newly synthesized GPR52 ligands, allowing for direct comparisons of potency, efficacy, and selectivity. Its distinct properties relative to FTBMT (EC50 = 75 nM) and biased agonists like PW0729 provide a framework for understanding how subtle structural modifications impact functional outcomes [2].

Behavioral Models of Schizophrenia and Cognition

Beyond psychostimulant models, PW0787's antipsychotic‑like activity at 3 and 10 mg/kg [1] supports its use in a broader array of behavioral assays relevant to schizophrenia. Its documented brain penetration and oral bioavailability facilitate chronic dosing regimens required for cognitive tests (e.g., novel object recognition, attentional set‑shifting). By comparing the effects of PW0787 with those of other GPR52 agonists like FTBMT, which has demonstrated procognitive effects [3], researchers can parse the contribution of specific signaling biases and pharmacokinetic properties to therapeutic outcomes in complex neuropsychiatric disorders.

Application
Selection Property
Validation Focus
Striatal slice electrophysiology
Neuron‑type‑specific GPR52‑D2 modulation
D2‑MSN action potential frequency endpoint
Psychostimulant use disorder model studies
Oral bioavailability and brain exposure
Amphetamine‑induced hyperlocomotion model
GPR52 probe SAR benchmarking
Well‑characterized cAMP potency and selectivity profile
Potency and selectivity cross‑comparison with reference agonists
Schizophrenia‑relevant behavioral models
Brain penetration and chronic oral dosing compatibility
Cognitive test battery endpoints (e.g., novel object recognition)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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